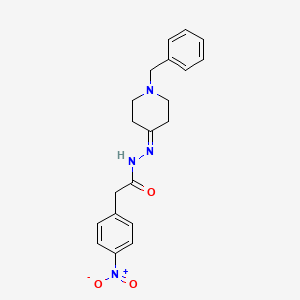
N'-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Various nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: can be compared with other hydrazide derivatives or compounds containing piperidine and nitrophenyl groups.
N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H22N4O3/c25-20(14-16-6-8-19(9-7-16)24(26)27)22-21-18-10-12-23(13-11-18)15-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,25) |
InChI Key |
LOUMRSSLMCRIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
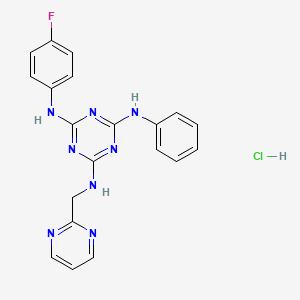

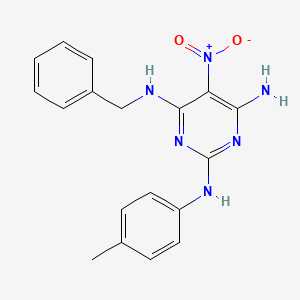
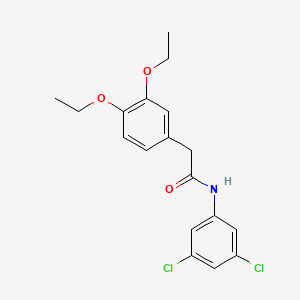
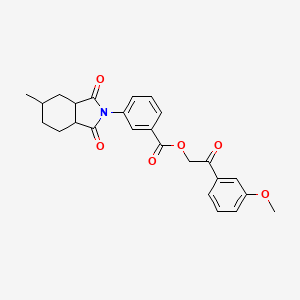
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)

![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
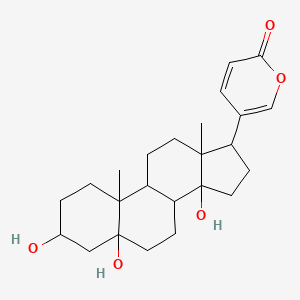
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12464367.png)
